![molecular formula C19H23BrN4O2 B2766947 N-{4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide CAS No. 2380172-53-0](/img/structure/B2766947.png)
N-{4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromopyrimidine moiety, which is known for its biological activity, and a piperidine ring, which is commonly found in many pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Oxymethylation: The addition of an oxymethyl group to the bromopyrimidine.
Piperidinylation: The attachment of a piperidine ring to the oxymethylated bromopyrimidine.
Acetylation: The final step involves the acetylation of the phenyl group to form the target compound.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopyrimidine moiety to other functional groups.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-{4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Bromopyrimidin-2-yl)acetamide
- 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine
- 4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Uniqueness
N-{4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bromopyrimidine and piperidine moieties enhances its potential as a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[4-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-14(25)23-18-6-4-15(5-7-18)11-24-8-2-3-16(12-24)13-26-19-21-9-17(20)10-22-19/h4-7,9-10,16H,2-3,8,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMJFIVFFCPNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
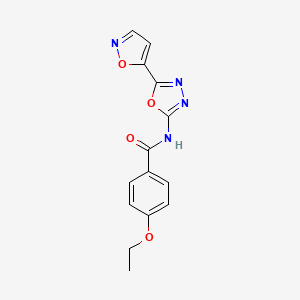
![1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2766868.png)
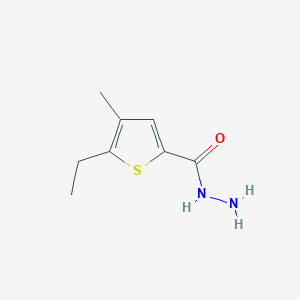
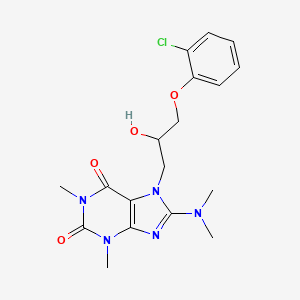

![2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
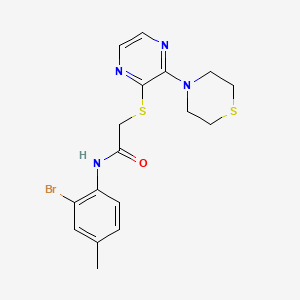

![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B2766880.png)
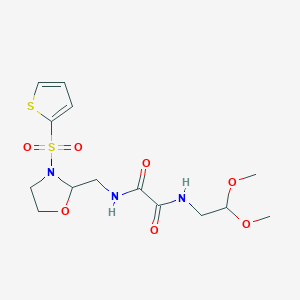
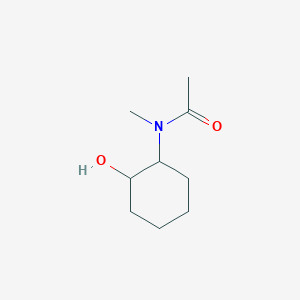
![(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2766884.png)
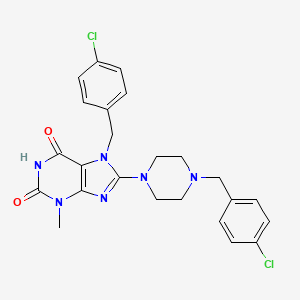
![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766886.png)
